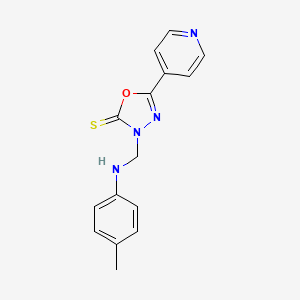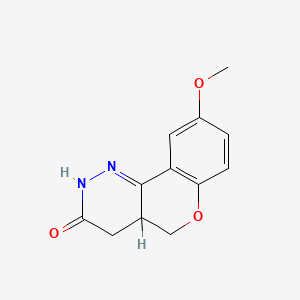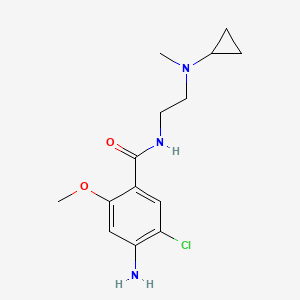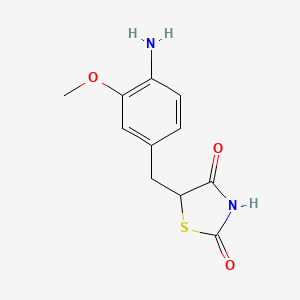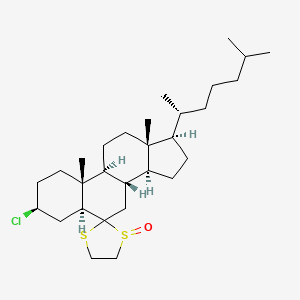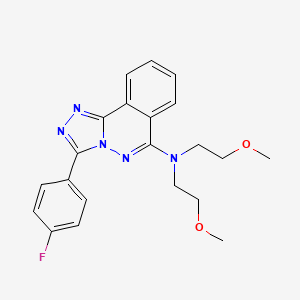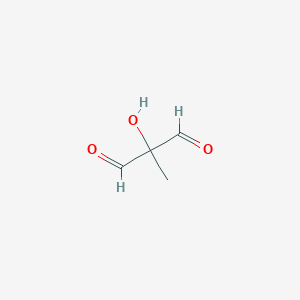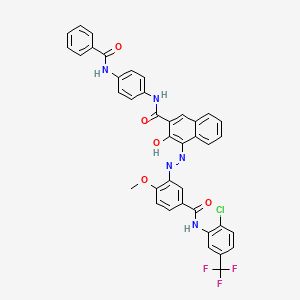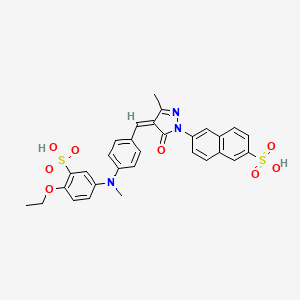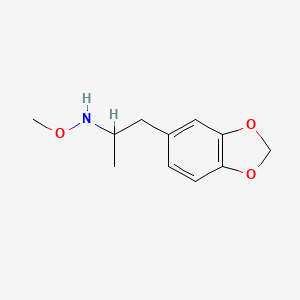
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,7-Trioxabicyclo(222)octane, 1-(4-ethynylphenyl)-4-(4-methylphenyl)- is a complex organic compound that features a trioxabicyclo structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-methylphenyl)- typically involves multiple steps:
Formation of the Trioxabicyclo Structure: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Ethynyl and Methylphenyl Groups: These groups can be introduced through palladium-catalyzed coupling reactions such as the Sonogashira coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxygenated derivatives.
Reduction: Reduction reactions may lead to the formation of alkanes or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions vary depending on the type of substitution, but may include reagents like halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted derivatives of the original compound.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Probes: The compound could be used to study biochemical pathways or as a probe in molecular biology.
Medicine
Drug Development:
Industry
Materials Science: The compound may be used in the development of new materials with specific properties.
作用机制
The mechanism of action would depend on the specific application. For example, in catalysis, the compound may act as a ligand that stabilizes transition states. In biological systems, it may interact with specific molecular targets such as enzymes or receptors.
相似化合物的比较
Similar Compounds
2,6,7-Trioxabicyclo(2.2.2)octane Derivatives: Other derivatives with different substituents on the aromatic rings.
Bicyclic Compounds: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
The unique combination of the trioxabicyclo structure with ethynyl and methylphenyl groups sets this compound apart from others, potentially offering unique reactivity and applications.
属性
CAS 编号 |
134133-89-4 |
|---|---|
分子式 |
C20H18O3 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
1-(4-ethynylphenyl)-4-(4-methylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C20H18O3/c1-3-16-6-10-18(11-7-16)20-21-12-19(13-22-20,14-23-20)17-8-4-15(2)5-9-17/h1,4-11H,12-14H2,2H3 |
InChI 键 |
AJMKNECCYTXYOB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C23COC(OC2)(OC3)C4=CC=C(C=C4)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


